molecular formula C7H6F3NO2 B1408524 2-Hydroxy-4-(trifluoromethyl)pyridine-3-methanol CAS No. 1227602-26-7

2-Hydroxy-4-(trifluoromethyl)pyridine-3-methanol

Cat. No. B1408524
M. Wt: 193.12 g/mol
InChI Key: JDWFKXCRQZOQOP-UHFFFAOYSA-N
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Description

2-Hydroxy-4-(trifluoromethyl)pyridine is a heterocyclic compound with the empirical formula C6H4F3NO . It is a solid substance with a molecular weight of 163.10 . This compound is used as a building block in the synthesis of key intermediates in the production of pharmaceuticals .


Synthesis Analysis

Trifluoromethylpyridines (TFMP) and its derivatives have been synthesized and applied in the agrochemical and pharmaceutical industries . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) is used as a chemical intermediate for the synthesis of several crop-protection products .


Molecular Structure Analysis

The molecular structure of 2-Hydroxy-4-(trifluoromethyl)pyridine consists of a pyridine ring with a hydroxyl group at the 2nd position and a trifluoromethyl group at the 4th position . The presence of the trifluoromethyl group makes the pyridine ring highly electron-deficient .


Chemical Reactions Analysis

Trifluoromethylpyridines (TFMP) and its derivatives have been used in various chemical reactions. For instance, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) is used as a chemical intermediate in the synthesis of several crop-protection products .


Physical And Chemical Properties Analysis

2-Hydroxy-4-(trifluoromethyl)pyridine is a solid substance with a molecular weight of 163.10 . It has a melting point of 161-165 °C .

Scientific Research Applications

Catalytic Applications

One study explored the use of 2-acyl-4-aminopyridines, a category that includes compounds like 2-Hydroxy-4-(trifluoromethyl)pyridine-3-methanol, as catalysts for hydroxyl-directed methanolysis of esters. These catalysts demonstrated enhanced selectivity in certain reactions due to their unique binding sites (Sammakia & Hurley, 2000).

Chemical Reactivity and Photoreaction Studies

Another research focused on the reactions of various pyridine radical cations with methanol, including those related to 2-Hydroxy-4-(trifluoromethyl)pyridine-3-methanol. This study provided insights into the reactivity of these radicals in different environments (Widjaja et al., 2012).

Synthesis of Complex Organic Compounds

The compound also finds use in the synthesis of complex organic structures. A study described the use of related pyridine compounds in synthesizing enantiopure pyridines, demonstrating its utility in complex organic syntheses (Husain et al., 2011).

Chemical Interaction and Formation Studies

Research on additives in photo-methoxylation of pyridinecarboxylates, which includes 2-Hydroxy-4-(trifluoromethyl)pyridine-3-methanol, highlighted the interaction of these compounds with other chemicals in the process (Sugimori et al., 1983).

Metal Complex Synthesis

A study on the synthesis of metal complexes utilized similar pyridine compounds, demonstrating the role of 2-Hydroxy-4-(trifluoromethyl)pyridine-3-methanol in forming metal coordination complexes (Modec, 2018).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been classified as having acute toxicity when ingested, causing eye damage and skin irritation, and may cause respiratory irritation .

Future Directions

Trifluoromethylpyridines (TFMP) and its derivatives have found extensive applications in the agrochemical and pharmaceutical industries . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

3-(hydroxymethyl)-4-(trifluoromethyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO2/c8-7(9,10)5-1-2-11-6(13)4(5)3-12/h1-2,12H,3H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDWFKXCRQZOQOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1C(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301208115
Record name 3-(Hydroxymethyl)-4-(trifluoromethyl)-2(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301208115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-4-(trifluoromethyl)pyridine-3-methanol

CAS RN

1227602-26-7
Record name 3-(Hydroxymethyl)-4-(trifluoromethyl)-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227602-26-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Hydroxymethyl)-4-(trifluoromethyl)-2(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301208115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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